Peltatoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFDPCLPIMRFD-KSPKLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945976 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23284-18-6 | |
| Record name | Peltatoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23284-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peltatoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023284186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Distribution of Peltatoside
Botanical Sources and Species Identification
Annona crassiflora Mart.
Peltatoside has been notably isolated from the leaves of Annona crassiflora Mart., a tree native to the Brazilian Cerrado. biocrick.comresearchgate.netlookchem.com Studies focusing on the phytochemical composition of this plant have successfully identified this compound from the hydroalcoholic portion of the leaf's ethanolic extract. biocrick.comfigshare.com The structural elucidation of the compound from this source was achieved using techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and UV/Vis spectroscopy. biocrick.comfigshare.com
In addition to this compound, several other flavonoids were identified for the first time in Annona crassiflora during these studies. figshare.com
Table 1: Flavonoids Identified in Annona crassiflora Alongside this compound
| Compound Name | Class |
| Kaempferol-3-O-beta-D-galactopyranoside | Flavonoid |
| Quercetin-3-O-beta-D-galactopyranoside | Flavonoid |
| Quercetin-3-O-beta-L-arabinopyranoside | Flavonoid |
| (-)-Epicatechin | Flavonoid |
This table summarizes other flavonoids isolated from Annona crassiflora in the same study that identified this compound. figshare.com
Dianthus caryophyllus (Carnation) Cultivars
The flavonol glycoside this compound has been detected in carnation (Dianthus caryophyllus) cultivars. chemfaces.comresearchgate.netresearchgate.netnih.gov Research investigating the phenol (B47542) composition of carnation cultivars with varying resistance to the fungal pathogen Fusarium oxysporum f. sp. dianthi identified this compound in both healthy and inoculated plant tissues. chemfaces.comresearchgate.netnih.gov Specifically, it was found in the "Gloriana" and "Roland" cultivars, which are partially and highly resistant to the pathogen, respectively. chemfaces.comresearchgate.netnih.gov
This compound was found alongside other phenolic compounds, as detailed in the table below. chemfaces.comnih.gov
Table 2: Phenolic Compounds in Dianthus caryophyllus Cultivars
| Compound Name | Cultivar(s) | Notes |
| This compound | Gloriana, Roland | Found in both healthy and inoculated tissues. chemfaces.comresearchgate.netnih.gov |
| Protocatechuic acid | Gloriana, Roland | Found in both healthy and inoculated tissues. chemfaces.comnih.gov |
| Vanillic acid | Gloriana, Roland | Found in both healthy and inoculated tissues. chemfaces.comnih.gov |
| 2,6-Dimethoxybenzoic acid | Gloriana | Detected in small amounts only in the inoculated cultivar. chemfaces.comnih.gov |
| Datiscetin | Roland | Present in the highly resistant cultivar. chemfaces.comnih.gov |
This table outlines the phenolic compounds identified in two carnation cultivars during investigations into their resistance to Fusarium oxysporum. chemfaces.comnih.gov
Psidium guajava L.
This compound is one of the numerous bioactive compounds found in the leaves of the common guava tree, Psidium guajava L. chemfaces.comresearchgate.nettargetmol.com Phytochemical analyses have confirmed its presence as part of a complex mixture of flavonoids and other phenolic compounds that contribute to the plant's traditional uses. researchgate.netpnrjournal.comglobalresearchonline.net The leaves are a rich source of these compounds, which are associated with various biological activities. globalresearchonline.netnih.gov this compound is listed among other individual flavonol-glycosides like hyperoside (B192233) and isoquercitrin (B50326) that have been identified in guava leaf extracts. researchgate.netnih.gov
Corydalis bungeana
The natural product this compound has been identified in Corydalis bungeana, a plant from the Papaveraceae family. evitachem.complantaedb.complantaedb.com Phytochemical investigations of the whole plant have led to the isolation of this compound along with several other known flavonol O-glycosides. biocrick.com This plant is also a source of various isoquinoline (B145761) alkaloids. biocrick.comnih.gov The presence of this compound in C. bungeana contributes to the complex chemical profile of this species. nih.gov
Vicia sativa
This compound is a known constituent of Vicia sativa, commonly known as the common vetch. evitachem.complantaedb.com This annual legume, which is widely distributed and cultivated as a fodder crop, contains this flavonoid as part of its natural phytochemical composition. bsbi.org Specifically, it has been reported in Vicia sativa subsp. nigra. plantaedb.comlucidcentral.org
Calluna vulgaris
The chemical profile of Calluna vulgaris, or common heather, includes the compound this compound. evitachem.complantaedb.com This low-growing perennial shrub, characteristic of heathland and moorland environments, produces a variety of bioactive compounds, including numerous flavonoids. researchgate.netcommanster.eu this compound is among the specific flavonoids that have been identified in this plant species. evitachem.complantaedb.com
Dryopteris Species (Dryopteris lacera, Dryopteris bissetiana)
The chemical composition of ethanolic extracts from two Korean Dryopteris species, Dryopteris lacera and Dryopteris bissetiana, was analyzed using ultra-high performance liquid chromatography–quadrupole time-of-flight–mass spectrometry (UPLC-QTOF-MS). researchgate.netmdpi.com This investigation revealed the presence of several flavonoids, including this compound, in both species. researchgate.netmdpi.comnih.gov Other flavonoids identified alongside this compound in both extracts were juglanin, 6-hydroxyluteolin (B91113) 7-O-laminaribioside, kaempferitrin, hyperoside, and astragalin. researchgate.netresearchgate.net
Sibiraea angustata
This compound has been identified in the leaves of Sibiraea angustata, a shrub from the Rosaceae family. tandfonline.comresearchgate.net An integrated screening strategy using affinity ultrafiltration with high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOFMS) identified fifteen potential pancreatic lipase (B570770) inhibitors from the ethyl acetate (B1210297) and n-butanol fractions of S. angustata leaves, one of which was this compound. tandfonline.comscilit.comnih.gov Molecular docking studies suggested that this compound has a strong binding ability to pancreatic lipase. tandfonline.comresearcher.life
Loranthus micranthus (Mistletoe)
This compound has been isolated from the leafy twigs of the Nigerian mistletoe, Loranthus micranthus, specifically from specimens that are parasitic on the Hevea brasiliensis tree. biocrick.comnih.govunn.edu.ng In one study, semi-preparative HPLC separation of the ethyl acetate and butanol fractions of the leaves led to the isolation of four polyphenols: 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), (-)-epicatechin-3-O-(3″-O-methyl)-gallate (ECG3″Me), rutin (B1680289), and this compound. nih.gov Another investigation of the same plant material also identified this compound along with several other known compounds. nih.gov
Tradescantia spathacea
Tradescantia spathacea (synonym Rhoeo spathacea), commonly known as boat-lily or oyster plant, has been found to contain this compound in its leaves. researchgate.netimrpress.com High-performance liquid chromatography-diode array detection-mass spectrometry (HPLC-DAD-MS) analysis of aqueous and methanolic leaf extracts identified this compound as one of the key phenolic compounds present, alongside epigallocatechin, rutin, and rhoeonin. imrpress.comacgpubs.org Its presence has also been noted in traditional medicinal preparations of the plant. google.com
Stachytarpheta schottiana
The chemical profile of a polar extract from Stachytarpheta schottiana, a shrub endemic to Brazil, was investigated using LC-HRMS/MS dereplication and molecular networking. scielo.brresearchgate.net This analysis identified this compound as one of seven flavonoids present in the extract. scielo.br this compound was described as an isoquercetin (B192228) with a xylanopyranosyl moiety, showing fragments at m/z 465 and 303. scielo.brresearchgate.net Notably, while other compounds found were previously described in the Stachytarpheta genus, this compound was a new discovery for the genus. scielo.brresearchgate.net
Distributional Patterns in Plant Tissues
The distribution of this compound appears to be concentrated in the aerial parts of plants, particularly the leaves and twigs.
Loranthus micranthus : Research indicates that this compound is isolated from the "leafy twigs" of this parasitic plant. nih.govunn.edu.ngnih.gov
Sibiraea angustata : Studies specifically identify the "leaves" as the source of this compound. tandfonline.com
Tradescantia spathacea : this compound is consistently reported in the "leaves" of this herb. imrpress.comacgpubs.org
Dryopteris species : The analyses were performed on ethanolic extracts of the plants, which typically refers to the aerial parts or fronds of the ferns. researchgate.netnih.gov
Stachytarpheta schottiana : The compound was identified in a polar extract of the plant, which is generally derived from the aerial portions. scielo.br
Annona crassiflora : Although not detailed above, other research has isolated this compound from the "leaves" of this plant, reinforcing its prevalence in leaf tissue. nih.gov
This pattern suggests that this compound, like many flavonoids, is synthesized and stored in the photosynthetic and transpiring organs of the plant. These tissues include parenchyma, which is involved in photosynthesis and storage, and vascular tissues (xylem and phloem) that transport substances throughout the plant. microbenotes.comuvigo.es
Isolation and Purification Methodologies for Peltatoside
Extraction Techniques
Extraction is the initial and one of the most crucial stages in the isolation of phytoconstituents like peltatoside. The primary goal is to efficiently remove the target compound from the complex plant matrix using a suitable solvent. The choice of solvent and method depends on the chemical nature of the compound and the composition of the plant material.
Hydroalcoholic extraction utilizes a mixture of alcohol (commonly ethanol (B145695) or methanol) and water as the solvent system. This method is highly effective for extracting a broad range of compounds, including polar glycosides like this compound, due to the combined solvating properties of alcohol and water.
In a typical procedure, dried and powdered plant material is subjected to extraction with an aqueous ethanol solution (e.g., 70% ethanol) nih.gov. The process often involves maceration or refluxing to enhance extraction efficiency. For instance, the preparation of a hydroethanolic extract from the leaves of Annona crassiflora, a known source of this compound, involved subjecting the plant material to a hydroalcoholic solution to create an extract rich in phenolic compounds researchgate.net. This extract was subsequently used for detailed phytochemical analysis, which led to the identification of this compound researchgate.net. The ratio of solvent to plant material, extraction time, and temperature are key parameters that are optimized to maximize the yield of the target flavonoid scielo.brmdpi.com. After the extraction period, the mixture is filtered, and the solvent is typically evaporated under reduced pressure to yield a concentrated crude extract.
Table 1: General Parameters for Hydroalcoholic Extraction
| Parameter | Description | Example Value | Source |
|---|---|---|---|
| Solvent | A mixture of alcohol and water. | 70% Ethanol (v/v) | nih.gov |
| Plant Material | Dried and powdered leaves or aerial parts. | Annona crassiflora leaves | researchgate.net |
| Technique | Maceration, Soxhlet, or reflux extraction. | Maceration with agitation | nih.govscielo.br |
| Duration | Varies from hours to days depending on the method. | 48 hours | nih.gov |
| Post-processing | Filtration followed by concentration under vacuum. | Rotary evaporation | nih.gov |
Ethanol is a widely used solvent for the extraction of flavonoids due to its effectiveness, low toxicity, and volatility, which simplifies its removal from the final extract. Pure or high-concentration ethanol (e.g., 95-96%) is often employed.
The protocol for ethanolic extraction of this compound has been documented in studies involving Stachytarpheta schottiana and Annona crassiflora. In the case of S. schottiana, dried and powdered aerial parts were macerated three times with 96% GL ethanol for 72 hours scielo.br. This process yielded a crude ethanolic extract where this compound was later identified among other secondary metabolites scielo.br. Similarly, an ethanolic extract of A. crassiflora leaves was the starting point for the isolation of several flavonoids, including this compound researchgate.net. The general procedure involves soaking the plant material in ethanol, followed by filtration and concentration of the solvent to obtain the crude extract ready for chromatographic purification orientjchem.orgprotocols.io.
Maceration is a simple yet effective solid-liquid extraction technique that involves soaking the plant material in a solvent (the menstruum) in a closed container for a specific period with occasional agitation e3s-conferences.org. It is particularly suitable for thermolabile compounds as it is typically carried out at room temperature.
This approach is frequently used in the initial extraction step for this compound. For example, the isolation of compounds from Stachytarpheta schottiana involved macerating the dried plant powder with 96% ethanol for 72 hours scielo.br. Another study on Dendrophthoe falcata stem bark, which has been reported to contain this compound, also utilized maceration with 95% ethanol orientjchem.org. The process allows the solvent to penetrate the cell walls of the plant material, dissolving the target compounds. After the maceration period, the liquid extract (miscella) is separated from the solid residue (marc), and the solvent is evaporated to concentrate the extract e3s-conferences.org.
Chromatographic Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase hilarispublisher.com.
Column chromatography is a fundamental and widely used purification technique in natural product chemistry hilarispublisher.combyjus.com. It involves packing a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina, into a glass column. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column pressbooks.pub.
In the context of this compound isolation, column chromatography is a key step. After obtaining a crude extract, such as the hydroethanolic extract of A. crassiflora leaves, it is often subjected to column chromatography over silica gel researchgate.net. The separation is typically achieved using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity by mixing in a more polar solvent. This causes compounds to move down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation into different fractions byjus.com. Fractions are collected sequentially and often analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. The fractions rich in this compound are then combined and may undergo further purification steps researchgate.netmdpi.com.
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding the irreversible adsorption of the sample onto the stationary phase ontosight.aiglobalresearchonline.net. The separation is based on the partitioning of the solute between two immiscible liquid phases.
HSCCC has been effectively applied in the separation of major compounds from the ethanolic extract of Stachytarpheta schottiana, an extract known to contain this compound scielo.brscielo.br. In one study, a two-step HSCCC separation was performed. A crude ethanolic extract was dissolved in a biphasic solvent system, and separation was achieved by pumping the mobile phase through the HSCCC coil system while it was rotating at high speed (e.g., 850 rpm) scielo.brscielo.br. This technique is advantageous for its high recovery rates, large sample capacity, and gentle separation conditions, making it suitable for purifying delicate natural products ontosight.airesearchgate.net.
Table 2: HSCCC Parameters for Separation of Compounds from a this compound-Containing Extract
| Parameter | Description | Example Value | Source |
|---|---|---|---|
| Instrument | High-Speed Counter-Current Chromatograph | AECS QuikPrep Quattro HSCCC | scielo.br |
| Solvent System | Biphasic mixture of immiscible solvents. | EbuWat (Ethyl acetate (B1210297):n-butanol:Water) (1:0.05:1) | scielo.br |
| Mobile Phase | The liquid phase pumped through the column. | Lower phase of the solvent system | scielo.brscielo.br |
| Stationary Phase | The liquid phase retained in the column. | Upper phase of the solvent system | scielo.brscielo.br |
| Flow Rate | The rate at which the mobile phase is pumped. | 2 mL/min | scielo.br |
| Revolution Speed | The rotational speed of the coils. | 850 rpm | scielo.br |
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC is a high-resolution technique capable of separating components in a crude extract or a pre-fractionated sample. dlsu.edu.ph Unlike analytical HPLC, its primary goal is to isolate and collect pure fractions of specific compounds for further use. dlsu.edu.ph This method utilizes higher flow rates and larger column diameters than analytical HPLC to handle greater sample loads.
In the isolation of this compound from the n-butanol fraction of Loranthus micranthus Linn, semi-preparative HPLC was the final purification step. nih.gov A 65.6 mg sub-fraction, previously purified by other chromatographic methods, was subjected to HPLC analysis, yielding 2.6 mg of this compound as a yellow amorphous powder. nih.gov The compound was identified by comparing its spectroscopic data with reported values. nih.gov The UV spectrum showed absorbance maxima (λmax) at 203.0, 256.8, and 355.5 nm, which is indicative of a quercetin (B1663063) diglycoside structure. nih.gov
Table 1: Semi-Preparative HPLC Parameters for this compound Isolation
| Parameter | Value | Source |
| Starting Material | Sub-fraction BF3A from n-butanol fraction | nih.gov |
| Initial Mass | 65.6 mg | nih.gov |
| Mobile Phase | Methanol-Water (MeOH–H₂O) | nih.gov |
| Yield | 2.60 mg | nih.gov |
| Retention Time (t_R) | 19.8 min | nih.gov |
| Detection | UV (203.0, 256.8, 355.5 nm) | nih.gov |
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for purifying small quantities of compounds from a mixture. rochester.edu It operates on the same principles as analytical TLC but uses thicker silica gel plates (e.g., 2.5 mm thickness) to accommodate larger sample amounts, typically in the range of 10-100 mg. rochester.educhemistryabc.com The crude sample is applied as a thin, uniform line near the bottom of the plate, which is then developed in a chamber containing an appropriate solvent system. rochester.edu
After development, the separated bands of compounds are visualized, often using UV light. rochester.edu The band corresponding to the target compound is marked, and the silica gel from that area is carefully scraped off the plate. rochester.edu The desired compound is then recovered by washing the collected silica with a polar solvent, such as ethyl acetate or methanol (B129727), followed by filtration and solvent evaporation. rochester.educhemistryabc.com While specific applications of Prep TLC for this compound are not detailed in the reviewed literature, it is a standard method for the purification of flavonoids and other natural products. rochester.edu
Table 2: General Procedure for Preparative TLC
| Step | Description | Source |
| 1. Plate Preparation | Use a full-size (e.g., 20 cm x 20 cm) Prep TLC plate with a thick silica layer. Mark an origin line with a pencil. | rochester.educhemistryabc.com |
| 2. Sample Application | Dissolve the crude sample in a low-boiling solvent and apply it as a thin, uniform line along the origin. | rochester.educhemistryabc.com |
| 3. Development | Place the plate in a sealed TLC chamber with a suitable eluent and allow the solvent front to ascend the plate. | chemistryabc.com |
| 4. Visualization | Remove the plate from the chamber, allow the solvent to evaporate, and locate the separated bands, typically under UV light. | rochester.edu |
| 5. Isolation | Scrape the silica gel of the desired band from the plate using a razor blade. | rochester.edu |
| 6. Recovery | Place the scraped silica in a funnel and wash with a polar solvent (e.g., ethyl acetate) to elute the pure compound. Collect the filtrate and evaporate the solvent. | rochester.edu |
Gel Filtration Techniques (e.g., Sephadex LH-20)
Gel filtration, or size-exclusion chromatography, is a technique that separates molecules based on their size. sigmaaldrich.com Sephadex LH-20 is a popular stationary phase for this purpose, particularly for the separation of natural products in organic solvents. cytivalifesciences.com It is a cross-linked dextran (B179266) resin that allows small molecules to enter its pores, thus retarding their movement through the column, while larger molecules are excluded from the pores and elute more quickly. sigmaaldrich.comcytivalifesciences.com
In the purification pathway leading to this compound, Sephadex LH-20 column chromatography was employed as an intermediate purification step. nih.gov A 10 g sample of the n-butanol fraction from a plant extract was first subjected to vacuum liquid chromatography. nih.gov A resulting fraction was then applied to a Sephadex LH-20 column and eluted with 100% methanol. nih.gov This step served to separate the components into seven sub-fractions, one of which (BF3A) was further purified by semi-preparative HPLC to yield pure this compound. nih.gov This demonstrates the utility of Sephadex LH-20 in fractionating complex extracts to simplify the mixture for final high-resolution purification. nih.govresearchgate.net
Table 3: Gel Filtration Chromatography Parameters
| Parameter | Description | Source |
| Stationary Phase | Sephadex LH-20 | nih.gov |
| Eluent (Mobile Phase) | 100% Methanol | nih.gov |
| Application | Fractionation of n-butanol extract fraction (BF3) | nih.gov |
| Outcome | Generation of seven sub-fractions (BF3A–BF3G) for further purification | nih.gov |
Solvent System Optimization for Separation
The success of any chromatographic separation, including that of this compound, is critically dependent on the choice of the solvent system, or mobile phase. researchgate.net The goal of optimization is to select a solvent or mixture of solvents that provides the best possible separation between the target compound and other components in the mixture. researchgate.netzaiput.com An ideal solvent system will result in a chromatogram with well-resolved peaks, which is essential for effective purification.
Optimization is a systematic process that involves testing various solvent compositions to find the one that yields the best performance for a specific separation. zaiput.com For techniques like HPLC and TLC, this often involves adjusting the ratio of different solvents to fine-tune the polarity of the mobile phase. reddit.com The "Snyder triangle" and "Prisma model" are established methodologies used for mobile phase optimization, classifying solvents based on their properties to guide the selection process. researchgate.net In the case of this compound isolation via HPLC, a methanol-water system was used, while the preceding Sephadex LH-20 column used 100% methanol. nih.gov The selection of these systems would have been based on preliminary tests to ensure efficient separation and elution of the target flavonoid glycoside.
Extract Preparation and Handling for Purification
The journey to isolating a pure compound like this compound begins with the careful preparation of the initial plant extract. nih.gov The choice of extraction method and solvents is a critical first step that determines the quality and composition of the crude extract. nih.govijbsac.org
For the isolation of this compound from Loranthus micranthus Linn, the dried and powdered leaves were subjected to maceration with 80% methanol. nih.gov This polar solvent system is effective for extracting polyphenolic compounds like flavonoids. The resulting crude extract was then concentrated and subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity, from n-hexane to ethyl acetate and finally n-butanol. nih.gov This fractionation process serves to separate compounds based on their solubility, enriching the n-butanol fraction with more polar glycosides, including this compound. nih.govnih.gov Proper handling, such as ensuring complete solvent evaporation and careful filtration of samples before chromatographic injection, is essential throughout the process to prevent sample loss and contamination, thereby ensuring a higher quality and yield of the final purified compound. cytivalifesciences.comnih.gov
Structural Elucidation and Characterization of Peltatoside
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Peltatoside. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons of the quercetin (B1663063) aglycone and the protons of the two sugar moieties, an arabinose and a glucose unit. The chemical shifts and coupling constants of the anomeric protons are particularly important for determining the nature and configuration of the glycosidic linkages.
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The glycosylation at the C-3 position of the quercetin aglycone causes a significant downfield shift for the C-2 signal (typically to around δC 157), which is a key indicator of the sugar's attachment point. nih.gov The chemical shifts for the quercetin aglycone and the sugar units in this compound are well-established through comparative analysis with similar flavonoid glycosides. nih.govjapsonline.comresearchgate.net
Table 1: ¹H and ¹³C NMR Spectral Data for the Quercetin Moiety of this compound (in DMSO-d₆) (Note: Data is based on reported values for quercetin and its glycosides; exact shifts may vary slightly.)
| Position | δC (ppm) | δH (ppm) (mult., J in Hz) |
|---|---|---|
| 2 | ~157.0 | - |
| 3 | ~134.0 | - |
| 4 | ~178.0 | - |
| 5 | ~161.9 | ~12.6 (s, OH-5) |
| 6 | ~98.4 | ~6.20 (d, J=1.8) |
| 7 | ~164.6 | - |
| 8 | ~93.4 | ~6.36 (d, J=1.8) |
| 9 | ~158.0 | - |
| 10 | ~104.6 | - |
| 1' | ~121.6 | - |
| 2' | ~115.0 | ~7.57 (d, J=2.1) |
| 3' | ~145.1 | - |
| 4' | ~148.5 | - |
| 5' | ~115.6 | ~6.83 (d, J=8.5) |
Data compiled from references japsonline.comresearchgate.net.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net In this compound, COSY spectra would reveal the proton-proton correlations within each of the aromatic rings of the quercetin backbone and, importantly, trace the connectivity of protons within each sugar ring, helping to confirm their identity as glucose and arabinose.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum, confirming the C-H framework of the entire molecule.
Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. libretexts.orgchemguide.co.uklibretexts.org Tandem MS (MS/MS) experiments further provide structural information through controlled fragmentation of the molecule.
UPLC-QTOF-MS combines the high-resolution separation power of UPLC with the high mass accuracy and resolution of a QTOF mass analyzer. frontiersin.orgscispace.comnih.gov This technique is highly effective for analyzing complex mixtures and providing precise molecular formula information for the components.
Analysis of this compound using UPLC-QTOF-MS in positive ion mode typically shows a protonated molecular ion [M+H]⁺. nih.gov The high-resolution mass measurement of this ion allows for the calculation of its elemental formula with a high degree of confidence. For this compound (C₂₆H₂₈O₁₆), the expected exact mass is 596.13773 Da, and the observed [M+H]⁺ ion would be at an m/z of approximately 597.1450. nih.gov
Table 2: UPLC-QTOF-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₈O₁₆ | nih.gov |
| Exact Mass | 596.13773 Da | nih.gov |
| Ionization Mode | ESI Positive | nih.gov |
| Precursor Ion | [M+H]⁺ | nih.gov |
| Observed m/z | 597.1450113 | nih.gov |
MS/MS fragmentation of the [M+H]⁺ ion of this compound characteristically involves the cleavage of the glycosidic bonds. A dominant fragment ion is typically observed at m/z 303.049, corresponding to the protonated quercetin aglycone, resulting from the neutral loss of the combined arabinoglucosyl moiety (294 Da). nih.govresearchgate.net
Dereplication is the process of rapidly identifying known compounds in a mixture, such as a plant extract, to avoid their time-consuming reisolation. researchgate.netnih.gov LC-HRMS/MS is a powerful tool for this purpose. nih.gov The strategy involves comparing the experimental data (retention time, accurate mass of the parent ion, and the fragmentation pattern from MS/MS) of a compound in the mixture against a database of known natural products. nih.govresearchgate.net
When analyzing a plant extract containing this compound using LC-HRMS/MS, the system would detect a compound with an accurate mass corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound. Subsequent MS/MS analysis would trigger fragmentation. The resulting fragmentation pattern, particularly the characteristic loss of the sugar units to yield the quercetin aglycone ion (m/z ~303 in positive mode or ~301 in negative mode), would be matched against a spectral library. nih.govresearchgate.net This match, combined with the accurate mass and retention time, allows for the confident and rapid identification of this compound without the need for its physical isolation. researchgate.netnih.gov
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Source Application
Electrospray ionization (ESI) is a soft ionization technique integral to the mass spectrometric analysis of polar, thermally labile molecules like this compound. This method is adept at generating intact molecular ions from a solution, which is crucial for determining the compound's molecular weight with high accuracy. In the analysis of this compound, ESI has been employed in both positive and negative ion modes to produce protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively. nih.gov The generation of these ions with minimal fragmentation preserves the molecular integrity, allowing for the precise determination of the monoisotopic mass. The ESI source transforms the this compound molecules from a liquid phase into gas-phase ions, which are then directed into the mass analyzer.
Analysis of Precursor and Fragment Ions
In mass spectrometry, the intact molecular ion generated by the ESI source is referred to as the precursor ion. For this compound, the precursor ion has been observed with a mass-to-charge ratio (m/z) of 597 in positive ion mode, corresponding to the [M+H]⁺ adduct. nih.govnih.gov In negative ion mode, the [M-H]⁻ ion was detected at m/z 595. nih.gov These precursor ions confirm the molecular weight of this compound to be approximately 596.5 g/mol , consistent with its molecular formula of C₂₆H₂₈O₁₆. nih.govnih.gov
Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragment ions. The analysis of these fragmentation patterns provides valuable insights into the molecule's structure. For a glycosidic flavonoid like this compound, the fragmentation is characterized by the cleavage of glycosidic bonds, resulting in the loss of sugar moieties. This process helps to identify the nature of the aglycone core (Quercetin) and the types of sugars attached.
| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |
| Precursor Ion [M+H]⁺ | 597 | Protonated intact this compound molecule |
| Precursor Ion [M-H]⁻ | 595 | Deprotonated intact this compound molecule |
| Fragment Ion | 465 | Loss of an arabinosyl group (132 Da) from [M+H]⁺ |
| Fragment Ion | 303 | Loss of a glucosyl group (162 Da) from the m/z 465 ion, yielding the protonated Quercetin aglycone |
Table 1: Representative ESI-MS data and fragmentation analysis for this compound. The fragment ions are inferred from the known structure, representing the characteristic loss of sugar units.
High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate and purify individual compounds from complex mixtures. When coupled with a UV-Visible detector, it becomes a powerful tool for the identification and quantification of compounds like this compound. The separation is typically achieved on a reversed-phase column, where this compound is eluted with a specific retention time under defined conditions (mobile phase composition, flow rate, and temperature).
The UV-Visible detector measures the absorbance of light by the analyte as it elutes from the column. Flavonoids possess chromophores that absorb light in the UV-Visible range. The resulting UV spectrum is a characteristic fingerprint that aids in identification. The UV spectrum for this compound recorded in methanol (B129727) shows distinct absorption maxima (λmax) at 203.0 nm, 256.8 nm, and 355.5 nm. nih.gov These absorption bands are characteristic of a quercetin diglycoside structure, providing strong evidence for the flavonoid core of the molecule. nih.gov
| Parameter | Value / Description |
| Analytical Technique | HPLC with UV-Visible Detection |
| Column | Typically Reversed-Phase (e.g., C18) |
| Mobile Phase | Gradient elution with Acetonitrile and water (often with acid modifier like formic acid) |
| Detection | UV-Visible Spectrophotometry |
| Absorption Maxima (λmax) | 203.0 nm, 256.8 nm, 355.5 nm nih.gov |
Table 2: Typical analytical conditions and spectral data for this compound analysis using HPLC with UV-Visible Detection.
Comparative Spectroscopic Data Analysis for Structural Confirmation
The structural elucidation of a natural product is a comprehensive process that relies on the convergence of data from multiple analytical methods. slideshare.netmdpi.com The confirmation of this compound's structure is achieved by a comparative analysis of its spectroscopic data with established literature values for known compounds.
The molecular formula (C₂₆H₂₈O₁₆) derived from high-resolution mass spectrometry is the foundational piece of information. nih.gov The fragmentation pattern observed in MS/MS, indicating the losses of specific sugar units from a quercetin core, provides a proposed structure. This hypothesis is then substantiated by other spectroscopic techniques.
The UV-Visible absorption maxima (256.8 nm and 355.5 nm) are highly indicative of the quercetin flavonoid skeleton. nih.gov The final and most definitive confirmation comes from Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the chemical shifts and coupling constants of the protons and carbons are meticulously analyzed and compared to the data reported in the literature for quercetin glycosides. nih.gov When the mass spectrometry data, HPLC retention time, UV spectrum, and NMR data all align perfectly with previously reported data for this compound, the structure is considered unequivocally confirmed.
Mechanistic Investigations of Peltatoside S Biological Activities Non Human in Vivo and in Vitro Studies
Antinociceptive and Analgesic Mechanisms
The sensation of pain, or nociception, is a complex process that is modulated by various signaling pathways in the body. Analgesic compounds can interfere with these pathways to reduce the perception of pain. The endocannabinoid system is a key player in pain modulation.
Peripheral Cannabinoid Receptor 1 (CB1) Activation
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor found throughout the central and peripheral nervous systems. Activation of peripheral CB1 receptors has been shown to produce analgesic effects without the psychoactive side effects associated with central CB1 receptor activation. Research would need to be conducted to determine if peltatoside acts as an agonist at these peripheral receptors. Such studies would typically involve in vitro binding assays and in vivo models of pain, where the effects of this compound are observed in the presence and absence of a CB1 receptor antagonist.
Table 1: Hypothetical In Vitro CB1 Receptor Binding Affinity for this compound
| Compound | Binding Affinity (Ki, nM) | Receptor Type |
|---|---|---|
| This compound | Data Not Available | Human CB1 |
| Control Agonist | Value | Human CB1 |
Endocannabinoid System Modulation
The endocannabinoid system comprises endogenous cannabinoids (endocannabinoids), the receptors they bind to, and the enzymes that synthesize and degrade them. Modulating this system can alter pain perception.
Anandamide (B1667382) is an endocannabinoid that plays a role in pain, mood, and appetite. Its levels are regulated by the enzyme fatty acid amide hydrolase (FAAH), also known as anandamide amidase. Inhibition of FAAH leads to higher levels of anandamide and subsequent analgesic effects. To establish this as a mechanism for this compound, researchers would need to perform enzymatic assays to measure the inhibitory activity of this compound on FAAH.
Another key endocannabinoid is 2-arachidonoylglycerol (B1664049) (2-AG), which is primarily degraded by the enzyme monoacylglycerol lipase (B570770) (MAGL). Inhibiting MAGL increases 2-AG levels, leading to enhanced cannabinoid signaling and analgesia. Studies would be required to assess the potential of this compound to inhibit MAGL activity.
The actions of endocannabinoids are terminated by their reuptake into cells. Inhibiting this reuptake process can prolong their signaling and enhance their effects. The existence and nature of a specific endocannabinoid transporter are still subjects of scientific investigation. Research into whether this compound affects the cellular uptake of anandamide or 2-AG would be necessary to support this mechanism.
Table 2: Hypothetical Enzymatic Inhibition and Reuptake Data for this compound
| Mechanism | Target Enzyme/Process | This compound Activity (IC50) |
|---|---|---|
| Anandamide Amidase Inhibition | FAAH | Data Not Available |
| Monoacylglycerol Lipase Inhibition | MAGL | Data Not Available |
| Endocannabinoid Reuptake Inhibition | Cellular Uptake | Data Not Available |
Differential Effects on Cannabinoid Receptor Subtypes (CB1 vs. CB2)
The cannabinoid system includes a second major receptor, CB2, which is primarily expressed in immune cells and is also involved in pain and inflammation. Compounds that selectively target CB2 over CB1 are of great interest as they may offer pain relief without the central nervous system side effects. To understand the differential effects of this compound, competitive binding assays would be performed to determine its affinity for both CB1 and CB2 receptors. Functional assays would then be needed to determine if it acts as an agonist or antagonist at each receptor subtype.
Table 3: Hypothetical Receptor Selectivity Profile of this compound
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | Selectivity Ratio (CB1/CB2) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
In vivo Models for Antinociception (e.g., Carrageenan-Induced Hyperalgesia)
This compound has demonstrated notable antinociceptive effects in in vivo models of inflammatory pain. Specifically, in the carrageenan-induced hyperalgesia model in mice, a well-established method for evaluating the efficacy of analgesic compounds, this compound has shown significant activity. When administered locally, this compound was effective in reducing the heightened sensitivity to pain caused by the inflammatory agent carrageenan.
The antinociceptive properties of this compound were assessed by measuring the paw withdrawal threshold of the animals in response to a mechanical stimulus. Research has shown that this compound can reverse the hyperalgesia induced by carrageenan, indicating its potential as a pain-relieving agent. This effect is believed to be mediated through its interaction with the peripheral cannabinoid system, suggesting a targeted mechanism of action in mitigating inflammatory pain.
Anti-inflammatory Properties and Molecular Targets
Modulation of Leukocyte Migration
This compound has been shown to modulate the migration of leukocytes, a critical process in the inflammatory response. In a zebrafish model of inflammation induced by carrageenan, pretreatment with this compound at doses of 25, 50, and 100 μg significantly inhibited the recruitment of leukocytes into the coelomic cavity. nih.gov This inhibitory effect on leukocyte migration was comparable to that of the potent anti-inflammatory drug, dexamethasone. nih.gov
The ability of this compound to reduce the influx of immune cells to the site of inflammation suggests that it can interfere with the signaling pathways that govern leukocyte trafficking. By preventing the accumulation of leukocytes, this compound can help to attenuate the inflammatory cascade and limit tissue damage.
Inhibition of Inflammatory Enzyme Activity (e.g., N-acetyl-β-d-glucuronidase, Myeloperoxidase)
This compound exerts its anti-inflammatory effects in part through the inhibition of key inflammatory enzymes, including N-acetyl-β-d-glucosaminidase (NAG) and myeloperoxidase (MPO). In a carrageenan-induced inflammation model in zebrafish, this compound was found to significantly inhibit the activity of both NAG and MPO. nih.gov
NAG is a lysosomal enzyme that is released during inflammation and contributes to the degradation of the extracellular matrix. MPO is an enzyme found in neutrophils that produces reactive oxygen species, which can cause oxidative damage to tissues. The inhibition of these enzymes by this compound demonstrates a direct mechanism by which it can control the inflammatory process and protect against tissue injury.
Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α) in Macrophage Models
In in vitro studies using macrophage cell lines, this compound has been shown to effectively suppress the production of key pro-inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated a high inhibitory activity on the production of nitric oxide (NO). researchgate.net The IC50 value for this inhibition was remarkably low at 0.013 µM, indicating potent activity. researchgate.net
Furthermore, this compound has also been observed to suppress the production of tumor necrosis factor-alpha (TNF-α) in these macrophage models. researchgate.net Both NO and TNF-α are critical signaling molecules that drive the inflammatory response. By inhibiting their production, this compound can effectively dampen the inflammatory cascade at a molecular level.
In vivo Models for Anti-inflammation (e.g., Zebrafish Inflammatory Model)
The anti-inflammatory properties of this compound have been further substantiated in the zebrafish model of inflammation. When inflammation was induced in zebrafish via the injection of carrageenan, pretreatment with this compound led to a significant reduction in the inflammatory response. nih.gov This was evidenced by the aforementioned inhibition of leukocyte migration and the decreased activity of the inflammatory enzymes NAG and MPO. nih.gov
The zebrafish model offers a valuable in vivo platform for studying the complex cellular and molecular events of inflammation in a whole organism. The demonstrated efficacy of this compound in this model provides strong evidence for its anti-inflammatory potential and highlights its modulatory action on the innate immune response.
Antioxidant Activity Profiling
While the primary focus of research on this compound has been on its anti-inflammatory and antinociceptive properties, its chemical structure as a flavonoid glycoside suggests that it likely possesses antioxidant activity. Flavonoids are a class of plant secondary metabolites well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Specific in-depth studies detailing the antioxidant profile of isolated this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay are not extensively available in the reviewed literature. However, extracts of Annona crassiflora, the plant from which this compound is isolated, have demonstrated antioxidant properties, which are often attributed to their rich flavonoid content, including compounds like this compound. Further research is warranted to quantify the specific antioxidant capacity of purified this compound.
Antimicrobial and Antifungal Efficacy
Fusarium oxysporum is a widespread soil-borne fungus that causes vascular wilt disease in a variety of economically important crops. semanticscholar.orgmdpi.com The forma specialis dianthi is a significant pathogen affecting carnations (Dianthus caryophyllus L.). nih.gov Research into natural compounds for the management of fungal pathogens is an active area of investigation to find alternatives to synthetic fungicides. semanticscholar.orgresearchgate.net Studies often evaluate the ability of compounds to inhibit mycelial growth or conidia germination of the fungus, with results typically reported as minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values. researchgate.netnih.gov
However, specific in vitro or in vivo studies investigating the direct inhibitory efficacy of this compound against Fusarium oxysporum f. sp. dianthi have not been reported in the available scientific literature.
Staphylococcus aureus is a major Gram-positive pathogen responsible for a wide range of infections. nih.govresearchgate.net Methicillin-resistant S. aureus (MRSA) presents a significant challenge in clinical settings. nih.gov Streptococcus mutans is a Gram-positive bacterium considered a primary causative agent of dental caries due to its ability to form biofilms and produce acids. nih.govmdpi.com The antibacterial activity of natural compounds against these organisms is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of the bacteria. researchgate.netresearchgate.net
Detailed research findings quantifying the direct antibacterial action of this compound, such as specific MIC values against Staphylococcus aureus or Streptococcus mutans, were not available in the reviewed literature.
Enzyme Inhibitory Potential
Dihydroorotate dehydrogenase (DHODH) is a key flavoenzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthetic pathway, a crucial process for DNA and RNA synthesis. nih.govresearchgate.net In protozoan parasites like Leishmania major, the causative agent of cutaneous leishmaniasis, this enzyme is a validated target for the development of new therapeutic agents. nih.govnih.gov Numerous studies have focused on screening natural products for their ability to inhibit L. major DHODH (LmDHODH). nih.govresearchgate.net For instance, a screening of 57 natural products revealed inhibitory activities with IC50 values ranging from 27 to 1200 μM. nih.gov Another study on extracts from 150 species of the Asteraceae family reported IC50 values against LmDHODH ranging from 148 µg/mL to 9.4 mg/mL. researchgate.net
While these studies highlight the potential of natural products as LmDHODH inhibitors, a specific IC50 value for this compound has not been reported in the scientific literature sourced.
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. The inhibition of this enzyme is a key therapeutic strategy for managing obesity. Research has identified this compound as an inhibitor of pancreatic lipase.
In a study investigating polyphenols from coffee leaves, this compound demonstrated significant inhibitory activity against pancreatic lipase with a half-maximal inhibitory concentration (IC50) of 0.916 ± 0.069 mmol/L. Furthermore, mechanistic investigations into the binding affinity between this compound and pancreatic lipase revealed a strong interaction, characterized by a Gibbs free energy (ΔG) value of -9.2 kcal/mol. This indicates a spontaneous and favorable binding process between the compound and the enzyme's active site.
| Compound | Target Enzyme | IC50 (mmol/L) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| This compound | Pancreatic Lipase | 0.916 ± 0.069 | -9.2 |
Putative Antiviral Mechanisms
Based on available scientific literature, there are no specific non-human in vivo or in vitro studies that have investigated the putative antiviral mechanisms of this compound.
Proposed Anticancer Mechanisms (Based on Quercetin (B1663063) Analogy)
This compound is a flavonoid and a natural analog of Quercetin, specifically a quercetin glycoside known as Quercetin 3-vicianoside or 3-Arabinoglucosylquercetin. nih.govnih.gov Due to this close structural relationship, the well-documented anticancer mechanisms of Quercetin in non-human in vivo and in vitro models are proposed as potential mechanisms for this compound. Quercetin has been shown to exhibit anticancer properties by influencing various cellular processes, from inducing cell death to inhibiting proliferation and metastasis. nih.gov
The anticancer effects of Quercetin, and by analogy this compound, are thought to be multi-targeted. nih.gov These mechanisms, observed in a variety of cancer cell lines and animal models, include the induction of apoptosis (programmed cell death), suppression of tumor cell proliferation, and modulation of key signaling pathways involved in cancer progression. nih.govbohrium.com
Induction of Apoptosis:
Quercetin has been demonstrated to induce apoptosis in numerous cancer cell lines. nih.govbohrium.com This is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of Quercetin are mediated through various pathways:
Modulation of Bcl-2 Family Proteins: Quercetin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.
Caspase Activation: The activation of caspases, a family of proteases essential for the execution of apoptosis, is another mechanism by which Quercetin exerts its anticancer effects.
Inhibition of Cell Proliferation:
Quercetin has been shown to inhibit the proliferation of a wide range of cancer cells. nih.gov This is achieved by interfering with the cell cycle and blocking the signaling pathways that drive cell growth.
Modulation of Signaling Pathways:
Several key signaling pathways that are often dysregulated in cancer are modulated by Quercetin. By analogy, this compound may also affect these pathways:
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Quercetin has been found to inhibit this pathway, leading to decreased cancer cell viability.
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway to inhibit cancer cell growth.
NF-κB Signaling: NF-κB is a transcription factor that plays a significant role in inflammation and cancer. Quercetin can inhibit NF-κB signaling, thereby reducing the expression of genes involved in cancer cell survival and proliferation.
The following table summarizes the observed anticancer activities of Quercetin in various cancer cell lines, which are proposed to be analogous for this compound.
| Cell Line | Cancer Type | Observed Effects of Quercetin |
| AsPC-1 | Pancreatic Cancer | Increased efficacy of gemcitabine, downregulation of HIF-1α, inhibition of MDR1 efflux activity. nih.gov |
| HepG2 | Liver Cancer | Potentiation of doxorubicin (B1662922) cytotoxicity, inhibition of HIF-1α, inhibition of MDR1 efflux activity. nih.gov |
| CT-26 | Colon Carcinoma | Induction of apoptosis. nih.govbohrium.com |
| LNCaP | Prostate Adenocarcinoma | Induction of apoptosis. nih.govbohrium.com |
| MOLT-4 | Acute Lymphoblastic Leukemia | Significant induction of apoptosis. nih.govbohrium.com |
| Raji | Human Lymphoid Cells | Significant induction of apoptosis. nih.govbohrium.com |
| MCF-7 | Breast Cancer | Induction of apoptosis, reduction in tumor volume in mice. nih.govbohrium.com |
Computational Chemistry and Molecular Modeling Studies of Peltatoside
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to simulate the interaction between a small molecule (ligand) and a protein's binding site, estimating the binding affinity and mode.
The cannabinoid system, particularly the CB1 receptor, is a significant target for analgesic and anti-inflammatory drugs. researchgate.net Peltatoside, a flavonoid analogous to quercetin (B1663063), has been investigated for its interaction with this system. researchgate.net Previous computer-based structural analyses had already suggested a potential interaction between quercetin and the CB1 cannabinoid receptor. researchgate.net
Research has demonstrated that the peripheral antinociceptive (pain-relieving) effect of this compound is counteracted by a CB1 cannabinoid antagonist, AM251, but not by a CB2 antagonist. researchgate.net This finding strongly suggests that this compound's biological activity is mediated through the CB1 receptor. researchgate.net While direct molecular docking studies detailing the specific binding energy and interacting amino acid residues of this compound with the CB1 receptor are not extensively documented, the pharmacological evidence points towards a significant ligand-protein interaction. researchgate.net Computational modeling approaches have been successfully used to predict how other cannabinoids bind to the CB1 receptor's transmembrane domains and extracellular loops. frontiersin.orgnih.gov
Molecular docking has been instrumental in identifying this compound as a potential inhibitor of key metabolic enzymes.
Pancreatic Lipase (B570770): This enzyme is a crucial target for anti-obesity drugs as it plays a vital role in dietary fat metabolism. tandfonline.com In a study aimed at screening for pancreatic lipase inhibitors from Sibiraea angustata, this compound was identified as a compound with a strong binding ability to the enzyme. tandfonline.comnih.gov The molecular docking analysis revealed a binding free energy (ΔG) of -9.2 kcal/mol, indicating a stable and favorable interaction between this compound and the enzyme's active site. tandfonline.comnih.govresearchgate.netscilit.com This binding energy was comparable to other potent inhibitors identified in the same study. tandfonline.comnih.govresearchgate.netscilit.com
| Compound | Target Enzyme | Binding Energy (ΔG) in kcal/mol | Reference |
|---|---|---|---|
| This compound | Pancreatic Lipase | -9.2 | tandfonline.com, nih.gov, researchgate.net, scilit.com |
| Hyperin | Pancreatic Lipase | -9.9 | tandfonline.com, nih.gov, researchgate.net, scilit.com |
| Quercetin-3,4′-diglucoside | Pancreatic Lipase | -10.2 | tandfonline.com, nih.gov, researchgate.net, scilit.com |
Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the inflammatory pathway. nih.gov While extensive molecular docking studies have been performed on various compounds, such as coumarin (B35378) derivatives, to assess their inhibitory potential against LOX enzymes, specific docking investigations focusing on this compound are not prominently featured in available research. nih.govmdpi.com Such studies on other molecules have successfully elucidated structural features important for inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Explorations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgcollaborativedrug.com By systematically modifying parts of a molecule, researchers can identify the key structural features, or pharmacophore, responsible for its therapeutic action. gardp.orgoncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that correlates the biological activity of a set of compounds with their structural properties using mathematical equations. taylorfrancis.comlongdom.org QSAR models are powerful tools for predicting the activity of untested chemicals, aiding in drug discovery and toxicological risk assessment. nih.govmdpi.com Despite the importance of SAR and QSAR in guiding lead optimization, specific studies dedicated to exploring the SAR or developing QSAR models for this compound and its analogues are not extensively detailed in the scientific literature. oncodesign-services.comrsc.org
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query in a process called virtual screening, where large databases of chemical compounds are computationally searched to identify new molecules (hits) that match the pharmacophore and are likely to be active. nih.govresearchgate.net
This approach has been successfully used to identify this compound as a potential therapeutic agent. In one study, a structure-based virtual screening was conducted on a library of 383 catechols to find potential inhibitors against the VicK protein of Streptococcus mutans, a key agent in dental caries. nih.gov The screening identified this compound as one of the catechols with the strongest binding affinity, highlighting the effectiveness of virtual screening in discovering novel inhibitors from natural product databases. nih.gov
Molecular Dynamics (MD) Simulations for Complex Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. biorxiv.org By simulating the complex in a dynamic environment, researchers can validate the docking results and observe how the interactions hold up over a period of time. biorxiv.org
Following its identification through virtual screening, the complex of this compound with the S. mutans VicK protein was subjected to a 200-nanosecond MD simulation. nih.gov The simulation results demonstrated the stability of the complex, characterized by a high number of persistent hydrogen bonds between this compound and the protein. nih.gov This stability analysis supported the initial docking results, reinforcing the potential of this compound as an effective inhibitor of the VicK system. nih.gov
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.goveurjchem.com One of its key applications in chemistry is conformational analysis, which involves identifying the most stable three-dimensional shapes (conformations) of a molecule. rsc.orgmdpi.comresearchgate.net The functional properties of a molecule are directly influenced by its conformation, making this analysis critical for understanding its biological activity. nih.gov
In Silico Approaches for Mechanism Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of action of natural products, including the flavonoid glycoside this compound. These in silico methods provide insights into molecular interactions that are often difficult to observe through experimental techniques alone. frontiersin.orgopenaccessjournals.com By simulating the binding of this compound to various biological targets, researchers can predict its potential pharmacological activities and guide further experimental validation. openaccessjournals.comresearchgate.net
Molecular docking, a key computational technique, has been instrumental in understanding how this compound interacts with specific protein targets. openaccessjournals.com This method predicts the preferred orientation and binding affinity of a ligand (this compound) when it binds to a receptor, such as an enzyme or a cell surface receptor. openaccessjournals.com
One significant application of these computational approaches was the initial structural analysis that suggested a possible interaction between quercetin, a related flavonoid, and the CB1 cannabinoid receptor. researchgate.netnih.govbvsalud.org This insight prompted further investigation into this compound, a quercetin analogue, for its potential antinociceptive effects. researchgate.netnih.govbiocrick.com Subsequent experimental studies confirmed that this compound induces peripheral antinociception through the activation of CB1 receptors, validating the hypothesis generated from computational analysis. researchgate.netnih.gov
Further in silico studies have explored the interaction of this compound with enzymes involved in inflammation and metabolic processes.
Molecular Docking with Cyclooxygenase-2 (COX-2)
Molecular docking studies have been employed to investigate the anti-inflammatory potential of this compound. These studies showed that this compound has a favorable profile for inhibiting the enzyme Cyclooxygenase-2 (COX-2), a key mediator of inflammation. researchgate.net The computational analysis revealed that the interactions established between this compound and the active site of COX-2 were similar to those of known COX-2 inhibitors, supporting its observed anti-inflammatory activity. researchgate.net
Molecular Docking with Pancreatic Lipase
In the search for pancreatic lipase inhibitors for obesity management, this compound was identified as a potential candidate through an integrated approach involving affinity ultrafiltration and molecular docking. tandfonline.comscilit.com Docking studies demonstrated that this compound exhibits a strong binding ability with pancreatic lipase. tandfonline.comtandfonline.com The calculated binding energy (ΔG) indicates a stable interaction between the compound and the enzyme. tandfonline.com These computational findings were corroborated by in vitro experiments, which determined the half-maximal inhibitory concentration (IC₅₀). tandfonline.comscilit.comtandfonline.com
Table 1: Molecular Docking and Inhibitory Activity of this compound and Related Flavonoids against Pancreatic Lipase
| Compound | Binding Energy (ΔG) (kcal/mol) | IC₅₀ (mmol/L) |
|---|---|---|
| This compound | -9.2 | 0.916 ± 0.069 |
| Hyperin | -9.9 | 0.987 ± 0.079 |
| Quercetin-3,4′-diglucoside | -10.2 | 0.718 ± 0.054 |
Other In Silico Investigations
In addition to specific enzyme targets, computational studies have been used to analyze extracts containing this compound. For example, a chemical profiling study of Carrichtera annua identified this compound (quercetin-3-O-arabinoglucoside) as one of its constituents. nih.gov Subsequent molecular docking simulations of flavonoids from the extract against the anti-apoptotic protein Bcl-2 were performed to support the observed cytotoxic activities against cancer cell lines. nih.gov
Furthermore, methods like Density Functional Theory (DFT) have been utilized to analyze the structural characteristics of flavonoids. researchgate.netbac-lac.gc.ca Such analyses help in creating quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of compounds like this compound based on their molecular shape, hydroxyl group positions, and other quantum-chemical parameters. bac-lac.gc.ca These computational tools are crucial for optimizing natural compounds for potential therapeutic applications. researchgate.net
Q & A
Q. How can meta-analyses address heterogeneity in this compound research outcomes across studies?
- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for variability. Subgroup analyses (e.g., by plant source, extraction method) identify confounding factors. Sensitivity analyses exclude low-quality studies (e.g., lack of blinding) .
Ethical and Reproducibility Considerations
Q. What ethical considerations are paramount when designing preclinical studies on this compound’s therapeutic potential?
Q. How can researchers standardize data reporting to enhance reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (e.g., via NMReData) and experimental protocols on platforms like Protocols.io . Use controlled vocabularies (e.g., ChEBI for compound naming) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
